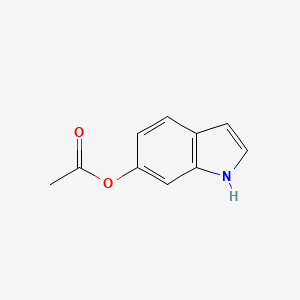
6-ACETOXYINDOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetoxyindole is an organic compound belonging to the indole family, characterized by an indole ring substituted with an acetoxy group at the sixth position. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The acetoxy group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Acetoxyindole can be synthesized through the acetylation of 6-hydroxyindole. The typical procedure involves the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-6-carboxylic acid.
Reduction: Reduction reactions can convert it to 6-hydroxyindole.
Substitution: The acetoxy group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid.
Reduction: 6-Hydroxyindole.
Substitution: Various indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Acetoxyindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-acetoxyindole involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 6-hydroxyindole, which can then participate in further biochemical reactions. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Acetoxyindole: Similar structure but with the acetoxy group at the fourth position.
6-Hydroxyindole: The precursor to 6-acetoxyindole, lacking the acetoxy group.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the acetoxy group influences its chemical behavior and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1H-indol-6-yl acetate |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 |
InChI-Schlüssel |
AQPAAQVLJBZFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















